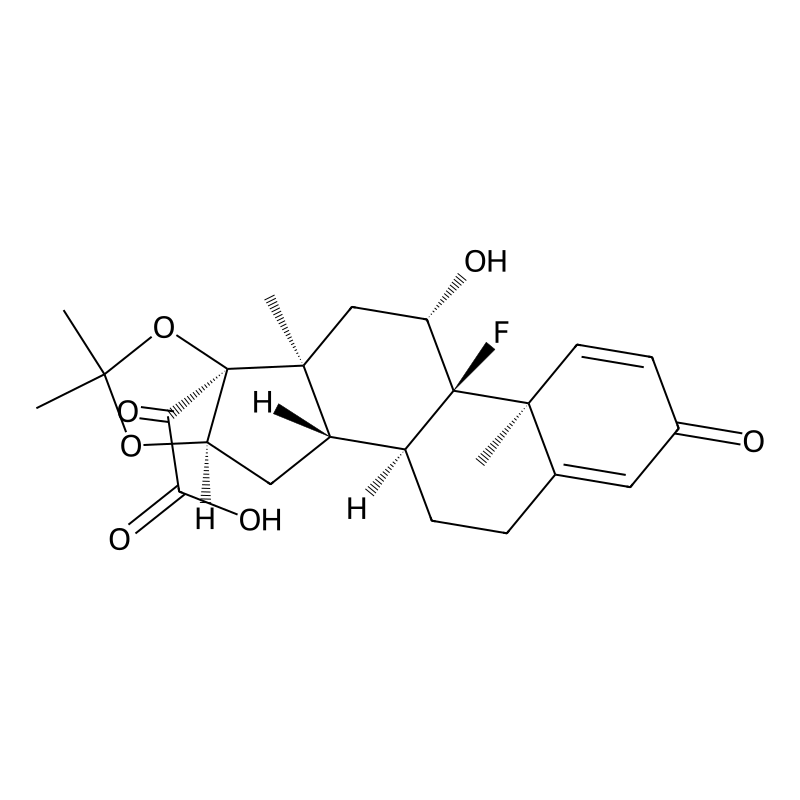

21-Carboxylic Acid Triamcinolone Acetonide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

21-Carboxylic Acid Triamcinolone Acetonide (CAS 53962-41-7) is the primary oxidative metabolite and degradation product of the potent glucocorticoid triamcinolone acetonide (TAA). Structurally, it retains the core 16,17-acetonide ring system but features a carboxylic acid at the C-21 position rather than a primary alcohol. In industrial and research procurement, it is primarily sourced as a highly specific analytical reference standard for pharmaceutical impurity profiling (often designated as Triamcinolone Impurity 5) and as a critical synthetic precursor. Its procurement value lies in its lack of systemic glucocorticoid activity, making it the foundational building block for synthesizing "soft drug" corticosteroid esters that provide localized anti-inflammatory action without systemic side effects [1].

Attempting to substitute 21-Carboxylic Acid Triamcinolone Acetonide with its parent compound, triamcinolone acetonide (TAA), or unacetonidated triamcinolone fails in both analytical and synthetic workflows. In quality control and pharmacokinetic assays, TAA cannot serve as a reference standard for its own metabolic clearance or oxidative degradation; the precise 21-oic acid mass and retention time are required to quantify this specific pathway [1]. Synthetically, attempting to produce locally active "soft drug" esters directly from TAA is highly inefficient, requiring a harsh, multi-step oxidation process involving methanolic cupric acetate and cyanides. Procuring the pre-oxidized 21-oic acid bypasses these toxic intermediate steps, allowing for direct esterification [2].

References

- [1] Sanofi-Aventis U.S. LLC. (2013). Nasacort HFA Nasal Aerosol (triamcinolone acetonide) Prescribing Information.

- [2] Gorsline, J., Bradlow, H. L., & Sherman, M. R. (1985). Triamcinolone Acetonide 21-Oic Acid Methyl Ester: A Potent Local Antiinflammatory Steroid without Detectable Systemic Effects. Endocrinology, 116(1), 263-273.

Glucocorticoid Receptor Affinity and Metabolic Inactivity

21-Carboxylic Acid Triamcinolone Acetonide is the primary inactive metabolite of TAA. Competitive binding assays utilizing rat liver cytosol and human leukemic cells demonstrate that while the parent compound (TAA) and its esterified prodrugs (e.g., TAme) exhibit high affinity for the glucocorticoid receptor, the 21-oic acid derivative possesses negligible receptor affinity [1]. This profound drop in binding capacity is critical for its role as a safety benchmark in "soft drug" development, where active esters are designed to rapidly hydrolyze in serum at 37 °C back to this harmless acid, thereby avoiding systemic toxicity [1].

| Evidence Dimension | Glucocorticoid receptor binding affinity |

| Target Compound Data | Negligible affinity |

| Comparator Or Baseline | Triamcinolone Acetonide (TAA) and TAme (High affinity) |

| Quantified Difference | Complete loss of systemic glucocorticoid binding activity upon C-21 oxidation |

| Conditions | Competitive binding assay (Sephadex LH-20 chromatography) in hypotonic/hypertonic buffers |

Procurement of this specific acid is essential for validating the metabolic deactivation pathways and safety profiles of novel corticosteroid prodrugs.

Synthetic Efficiency for Locally Active Corticosteroid Esters

In the synthesis of locally active anti-inflammatory agents devoid of systemic side effects, 21-Carboxylic Acid Triamcinolone Acetonide serves as the direct precursor. Synthesizing these esters (such as the methyl ester, TAme) directly from the parent TAA requires a complex two-step oxidation (methanolic cupric acetate followed by methylene blue/KCN at pH 6.5) before esterification with diazomethane [1]. Procuring the pre-oxidized 21-oic acid bypasses these harsh oxidative steps, allowing for direct esterification. This streamlined route is highly utilized in medicinal chemistry for generating libraries of cortoic acid esters[1].

| Evidence Dimension | Synthetic steps to cortoic acid esters |

| Target Compound Data | 1 step (direct esterification) |

| Comparator Or Baseline | Triamcinolone Acetonide (3 steps: double oxidation + esterification) |

| Quantified Difference | Elimination of two oxidative synthesis steps and associated toxic reagents |

| Conditions | Laboratory synthesis of local anti-inflammatory steroid esters |

Using the pre-oxidized 21-oic acid significantly reduces synthesis time and avoids the use of toxic oxidants like cupric acetate during prodrug manufacturing.

Environmental Persistence as an Analytical Biomarker

During activated sludge treatment in wastewater facilities, triamcinolone acetonide degrades into 21-Carboxylic Acid Triamcinolone Acetonide. Unlike natural steroids which are rapidly biodegraded, this 21-carboxylic acid transformation product exhibits pronounced stability and persistence in biological wastewater treatment environments[1]. Its resistance to further biodegradation makes it a highly stable analytical target for LC-HRMS monitoring of synthetic glucocorticoid contamination in municipal effluents and surface waters [1].

| Evidence Dimension | Biodegradation stability in activated sludge |

| Target Compound Data | Highly persistent (half-life > 14 days in synthetic models) |

| Comparator Or Baseline | Natural steroid hormones (Rapidly biodegradable, half-life < 0.5 hours) |

| Quantified Difference | Orders of magnitude greater stability in wastewater treatment conditions |

| Conditions | Activated sludge incubation and LC-HRMS quantification |

Environmental testing laboratories must procure this exact compound as a stable reference standard to accurately quantify long-lasting synthetic corticosteroid pollution.

Pharmaceutical Impurity Profiling and QC

As a major oxidative degradation product of triamcinolone acetonide, this compound (often designated as Impurity 5) serves as a critical HPLC/LC-MS reference standard. It allows quality control laboratories to accurately quantify API degradation in formulated products (e.g., nasal sprays and topical creams) over their shelf life [1].

"Soft Drug" Prodrug Synthesis

Medicinal chemists utilize the 21-oic acid as a direct precursor for synthesizing esterified glucocorticoids (like TAme). These prodrugs deliver potent localized anti-inflammatory effects but are rapidly hydrolyzed back to the inactive 21-oic acid in serum, making this compound a primary starting material for side-effect-free steroid development[2].

Environmental Contaminant Monitoring

Due to its pronounced stability against biological degradation in activated sludge, environmental testing facilities use this compound as a reliable biomarker. It serves as an analytical standard for tracking the environmental fate of synthetic corticosteroids in municipal wastewater and surface water ecosystems using high-resolution mass spectrometry [3].

References

- [1] Sanofi-Aventis U.S. LLC. (2013). Nasacort HFA Nasal Aerosol (triamcinolone acetonide) Prescribing Information.

- [2] Gorsline, J., Bradlow, H. L., & Sherman, M. R. (1985). Triamcinolone Acetonide 21-Oic Acid Methyl Ester: A Potent Local Antiinflammatory Steroid without Detectable Systemic Effects. Endocrinology, 116(1), 263-273.

- [3] Umweltbundesamt (German Environment Agency). (2018). Steroid hormones in the aquatic environment - Insights from new analytical methods for corticosteroids and progestogens.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2